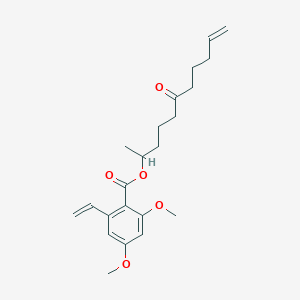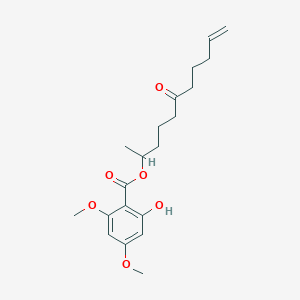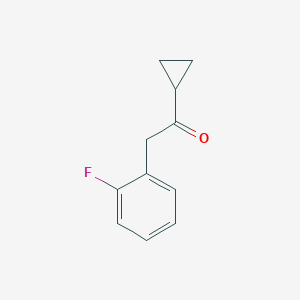
Alpha-artéther
Vue d'ensemble
Description
Alpha-Arteether is an antimalarial medication . It is an effective medicine used for the treatment of chloroquine-resistant malaria caused by a malarial parasite . This medicine is used for treating the infection but does not prevent it .
Synthesis Analysis
Arteether has been prepared from dihydroquinghaosu by etherification with ethanol in the presence of Lewis acid . It is separated from its chromatographically slower moving alpha-dihydroqinghaosu ethyl ether .
Molecular Structure Analysis
The absolute stereochemistry at C-12 has been determined by 1H NMR data . The molecular formula of alpha-Arteether is C17H28O5 .
Chemical Reactions Analysis
A simple and easy liquid chromatographic procedure was developed for the separation and analysis of α,β-arteether . The developed method uses a reversed-phase Luna C18 column, a hybrid micellar mobile phase containing 0.15 M SDS–6% (v/v) butanol–0.01 M phosphate buffered at pH 7, and detection at 218 nm .
Physical And Chemical Properties Analysis
The molecular weight of alpha-Arteether is 312.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 .
Applications De Recherche Scientifique
Activité antipaludique
L'alpha-artéther est un dérivé éther éthylique de l'artémisinine, qui est un médicament schizontocide efficace dans le paludisme à falciparum léger . Il a été utilisé efficacement dans le traitement du paludisme à falciparum grave .
Agent antibactérien
L'this compound a été trouvé pour inhiber la croissance des souches d'E-coli défectueuses en enzyme ADN-gyrase . Il peut être utilisé comme agent thérapeutique pour traiter les infections bactériennes résistantes aux médicaments .
Agent antifongique
En plus de ses propriétés antibactériennes, l'this compound sert également d'agent antifongique . Il peut être utilisé pour traiter les infections fongiques .
Protection des organes
La recherche sur les effets protecteurs de l'artésunate (AS), un composé apparenté à l'this compound, sur diverses fonctions organiques, y compris le cœur, le foie, le cerveau, les poumons, les reins, le tube digestif, les os et autres, a connu des progrès significatifs .
Propriétés anti-inflammatoires
Les mécanismes protecteurs de l'artésunate impliquent principalement l'inhibition des facteurs inflammatoires . Cela suggère que l'this compound peut également avoir des applications anti-inflammatoires potentielles.
Propriétés antioxydantes
L'artésunate suscite un vif intérêt en raison de ses activités antioxydantes évidentes, notamment l'activation des voies de signalisation Nrf2 et HO-1, l'inhibition de la libération d'espèces réactives de l'oxygène et l'interférence avec l'expression des gènes et des protéines associés au stress oxydatif . Cela indique que l'this compound peut également posséder des propriétés antioxydantes.
Propriétés anti-âge
Mécanisme D'action
Target of Action
Alpha-Arteether, a semi-synthetic derivative of artemisinin, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum and unidentified Plasmodium species . The compound exerts its effects by inhibiting nucleic acid and protein synthesis within these parasites . A key target is PfATP6, an enzyme regulating cellular calcium concentration .
Mode of Action
Alpha-Arteether interacts with its targets through a mechanism that involves the peroxide-containing drug interacting with heme, a hemoglobin degradation byproduct . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to parasite death .
Biochemical Pathways
The action of Alpha-Arteether affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Pharmacokinetics
Alpha-Arteether is metabolized in the body into the active metabolite dihydroartemisinin (DHA) . The pharmacokinetic profiles of the alpha and beta isomers of arteether are different. The alpha-isomer provides comparatively rapid and higher plasma concentrations, while the beta-isomer, with its longer terminal elimination half-life and mean residence time, maintains the activity for longer periods .
Result of Action
The result of Alpha-Arteether’s action is the reduction of parasitemia, providing rapid symptomatic relief by reducing the number of malarial parasites . The compound is effective against acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Action Environment
The action, efficacy, and stability of Alpha-Arteether can be influenced by environmental factors. For instance, the drug’s low water solubility makes it unsuitable for intravenous or oral administration . Furthermore, the emergence of drug resistance in certain regions can impact the effectiveness of Alpha-Arteether .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNIRQVMRLPIQ-LTLPSTFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231827 | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82534-75-6 | |
| Record name | α-Arteether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82534-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arteether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arteether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-ARTEETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there a way to differentiate between the α and β isomers of arteether?
A2: Yes, a rapid bioassay method was developed utilizing E. coli strains with a defective DNA gyrase enzyme. This method exploits the unique ability of α-arteether to inhibit the growth of these specific E. coli strains, while the β-isomer shows no effect. Wild-type E. coli with intact DNA gyrase remains unaffected by either isomer. []
Q2: Can α-arteether be synthesized from β-arteether?
A3: Yes, anhydrous ferric chloride can be used as a reagent to epimerize β-arteether into α-arteether. []
Q3: What analytical methods are commonly employed for the quantification of α-arteether in biological samples?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the sensitive and selective determination of α-arteether in biological matrices, such as rat serum. This method typically involves a liquid-liquid extraction step to isolate α-arteether from the biological sample followed by separation and detection using LC-MS. [] Another study utilized a similar method to simultaneously quantify α-arteether, β-arteether, and their metabolite dihydroartemisinin in rat plasma. [, ]
Q4: What is the molecular weight of α-arteether and how is it detected in LC-MS?
A6: While the provided abstracts don't explicitly mention the molecular weight of α-arteether, they describe its detection using the sodium adduct ([M+Na]+) ion with an m/z value of 335 in LC-MS analysis. [] This suggests that the molecular weight of α-arteether is 312 g/mol (335 - 23).
Q5: What is the primary application of developing sensitive analytical methods for α-arteether?
A7: The development and validation of sensitive analytical methods, such as the LC-MS method, are essential for pharmacokinetic studies of α-arteether. These methods allow researchers to track the concentration of α-arteether in biological samples over time, providing crucial information about its absorption, distribution, metabolism, and excretion (ADME) profile. [, , ] This knowledge is vital for optimizing drug dosage regimens and understanding the drug's behavior within the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)



![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)


